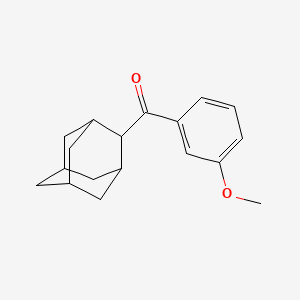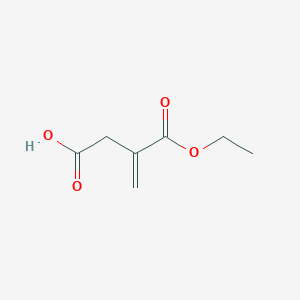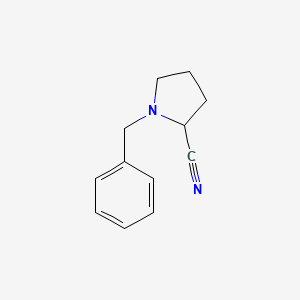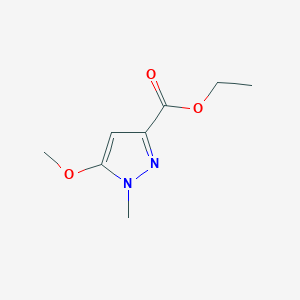
5-Ethylmorpholin-3-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of morpholines, such as 5-Ethylmorpholin-3-one, has seen significant advancements in recent years . The most common starting materials for the preparation of morpholines are 1,2-amino alcohols and their derivatives . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of 5-Ethylmorpholin-3-one is characterized by its cyclic amide structure . The morpholine molecule is known to exist as a chair form with the N–H bond arranged in axial and equatorial conformations . Theoretical calculations revealed that the structures containing equatorial-chair and axial-chair conformations were the most stable conformers in the gas phase .Chemical Reactions Analysis
The chemical reactions involving 5-Ethylmorpholin-3-one can be classified into one of five basic types: combination, decomposition, single-replacement, double-replacement, and combustion . The specific reactions that 5-Ethylmorpholin-3-one undergoes would depend on the conditions and the reactants involved .Wissenschaftliche Forschungsanwendungen
Neuroscience
Positron Emission Tomography (PET) Imaging: 5-Ethylmorpholin-3-one derivatives have been utilized in the development of novel PET tracers for imaging monoacylglycerol lipase (MAGL) in the brain . MAGL is a key enzyme in endocannabinoid signaling and is a therapeutic target for neurological disorders. Optimized derivatives of 5-Ethylmorpholin-3-one offer improved kinetic profiles for effective brain imaging.
Pharmacology
Drug Development and Synthesis: In pharmacology, 5-Ethylmorpholin-3-one serves as a scaffold for synthesizing various biologically active compounds . Its incorporation into drug molecules can enhance their pharmacokinetic properties, making it valuable for creating more effective medications.
Biochemistry
Enzyme Function Studies: The compound is used in biochemistry to study enzyme functions and interactions . Its structural properties allow it to mimic certain substrates or inhibitors, providing insights into enzyme mechanisms and pathways.
Medicinal Chemistry
Heterocyclic Compound Synthesis: 5-Ethylmorpholin-3-one is integral in synthesizing heterocyclic compounds of medicinal importance . These heterocycles are found in a significant percentage of commercial medicines, highlighting the compound’s role in drug design and synthesis.
Materials Science
Polymer and Material Synthesis: In materials science, 5-Ethylmorpholin-3-one is used in the synthesis of responsive hydrogels and other smart materials . These materials have applications in sensors, actuators, and other advanced technologies.
Analytical Chemistry
Chemical Analysis and Instrumentation: The compound finds applications in analytical chemistry, where it may be used as a standard or reagent in various analytical techniques to determine the presence or concentration of other substances .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-ethylmorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-5-3-9-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYFOAYSBFEKMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569240 | |
| Record name | 5-Ethylmorpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylmorpholin-3-one | |
CAS RN |
77605-88-0 | |
| Record name | 5-Ethylmorpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)






